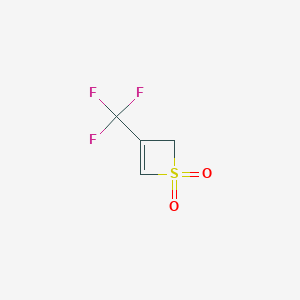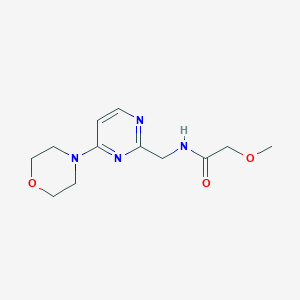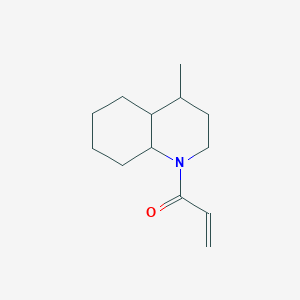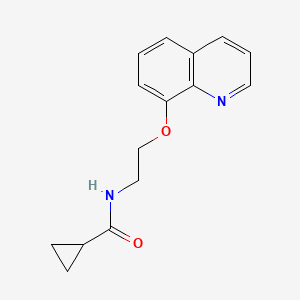
3-(Trifluorométhyl)-2H-thiétane 1,1-dioxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-2H-thiete 1,1-dioxide is a fluorinated sulfur-containing heterocyclic compound. The presence of the trifluoromethyl group often imparts unique physical and chemical properties to molecules, including increased stability and lipophilicity. The sulfur dioxide moiety in its structure may contribute to its reactivity and potential applications in various fields such as organic synthesis and materials science.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of trifluoromethanesulfonic acid (triflic acid, CF3SO3H, TfOH) due to its high protonating power and low nucleophilicity, enabling the generation of cationic species for further transformation (Kazakova & Vasilyev, 2017). Trifluoromethyl-β-dicarbonyls are highlighted as versatile synthons in the synthesis of heterocycles, illustrating the utility of fluorinated groups in constructing complex molecular structures (Sumran et al., 2023).
Molecular Structure Analysis
The structure of fluorinated compounds and their coordination and biological properties have been extensively studied. For example, 1-(acyl/aroyl)-3-(substituted) thioureas showcase how nitrogen substituents influence hydrogen-bonding interactions, relevant to understanding the molecular structure of 3-(Trifluoromethyl)-2H-thiete 1,1-dioxide (Saeed, Flörke, & Erben, 2014).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivities due to their electron-withdrawing groups. For instance, CF3SO2X compounds are used for trifluoromethylation and other related reactions, highlighting the diverse chemical reactivities that fluorinated groups can introduce to molecules (Chachignon, Guyon, & Cahard, 2017).
Physical Properties Analysis
The introduction of fluorine atoms into organic molecules significantly affects their physical properties, such as density and thermal stability. Fluorine-containing functional groups are noted for their role in enhancing the energetic performance of materials due to these atoms' high electronegativity and density (Guo et al., 2023).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity, lipophilicity, and acidity, are markedly influenced by the presence of fluorine. The trifluoromethyl group, in particular, alters the pharmacological profile of molecules, demonstrating the profound impact fluorine atoms have on chemical behavior and functionality (Aggarwal et al., 2023).
Applications De Recherche Scientifique
Synthèse organique et trifluoroacétylation
La trifluoroacétylation est une méthode cruciale en synthèse organique. Elle implique l'introduction d'un groupe trifluoroacétyle dans une molécule organique. Bien qu'elle soit couramment utilisée pour la protection des groupes fonctionnels (par exemple, les amines, les alcools, les thiols), elle peut également servir d'outil pour incorporer un groupe trifluorométhyle. Plus précisément, la trifluoroacétylation joue un rôle dans la synthèse de trifluorométhyl-hétérocycles tels que les benzothiadiazines, les pyrazoles, les benzodiazépines, les thiéno-thiazines, les isoxazoles et les pyrimidines .
Dérivés de la 1,2,4-benzothiadiazine-1,1-dioxyde
Les chercheurs ont exploré des dérivés de la 1,2,4-benzothiadiazine-1,1-dioxyde. Par exemple, le dérivé 7-chloro-5-(3-furanyl)-3-méthyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxyde présente des affinités de liaison au récepteur AMPA, ce qui en fait un puissant modulateur allostérique positif des AMPA-PAM in vitro .
Évaluation de l'activité biologique
Des évaluations in vitro de vingt dérivés de la 1,2-benzothiazine 1,1-dioxyde ont été réalisées. Ces composés ont été testés pour leur activité contre les agents pathogènes microbiens en utilisant des méthodes telles que la diffusion sur disque et la microdilution en série. Bien que certains dérivés soient connus, des dérivés nouveaux ont également été étudiés .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is synthesized from tbs-protected or nh-sulfonimidamides reacting with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to modulate AMPA receptors .
Pharmacokinetics
Compounds with similar structures have been reported to have excellent pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .
Action Environment
The synthesis of this compound under solvent-free mechanochemical conditions suggests that it might be stable under a variety of environmental conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-2H-thiete 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2S/c5-4(6,7)3-1-10(8,9)2-3/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMNDMCRPTCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)



![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)
![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
